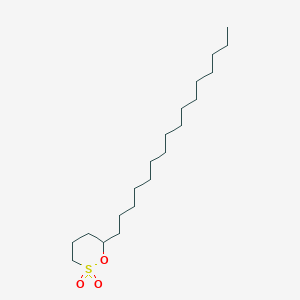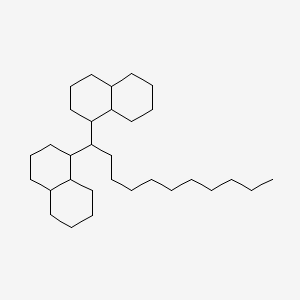![molecular formula C12H13ClN6S B14627308 N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea CAS No. 56922-03-3](/img/structure/B14627308.png)
N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-phenylthiourea is a chemical compound that belongs to the class of triazine derivatives. Triazines are six-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-phenylthiourea typically involves the reaction of 4-chloro-6-(dimethylamino)-1,3,5-triazine with phenylthiourea. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-phenylthiourea undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of the chlorine atom in the triazine ring with a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products depending on the reagents used.
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Applications De Recherche Scientifique
N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-phenylthiourea has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-phenylthiourea can be compared with other triazine derivatives, such as:
Cyanuric Chloride: A widely used triazine derivative in the synthesis of other compounds.
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used in clinical applications for its biological activities.
The uniqueness of N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N’-phenylthiourea lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other triazine derivatives.
Propriétés
Numéro CAS |
56922-03-3 |
|---|---|
Formule moléculaire |
C12H13ClN6S |
Poids moléculaire |
308.79 g/mol |
Nom IUPAC |
1-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-phenylthiourea |
InChI |
InChI=1S/C12H13ClN6S/c1-19(2)11-16-9(13)15-10(17-11)18-12(20)14-8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,14,15,16,17,18,20) |
Clé InChI |
SWZURBQKQMEMDU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=NC(=N1)NC(=S)NC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




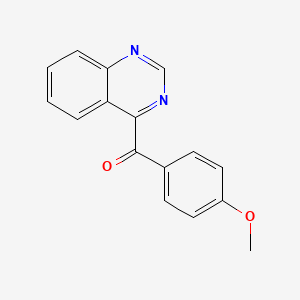
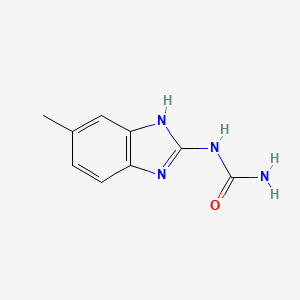
![Methanone, (1-butyl-5-methoxy-2-phenyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14627248.png)
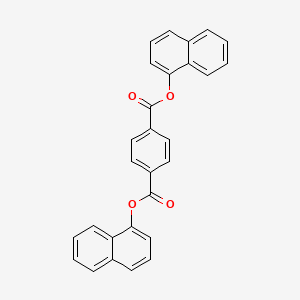
![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)

